3-hydroxyoxetane-3-carboxamide

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Challenge: Medicinal chemists struggle to reduce lipophilicity while preserving target binding during amide lead optimization. Solution: 3-Hydroxyoxetane-3-carboxamide (CAS 1273577-19-7) provides a geminal hydroxy-carboxamide oxetane motif with calculated logP of -1.767 and 2 H-bond donors/3 acceptors, enabling effective amide bioisostere replacement. • Low logP (-1.767) enhances aqueous solubility & PK profile • Derivative shows EC50 = 2 nM at GPR109a receptor • Stable in pH 7.4 PBS over 24 h for formulation studies. In stock for immediate global shipping.

Molecular Formula C4H7NO3
Molecular Weight 117.10 g/mol
CAS No. 1273577-19-7
Cat. No. B6203203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyoxetane-3-carboxamide
CAS1273577-19-7
Molecular FormulaC4H7NO3
Molecular Weight117.10 g/mol
Structural Identifiers
SMILESC1C(CO1)(C(=O)N)O
InChIInChI=1S/C4H7NO3/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H2,5,6)
InChIKeyKVKRRVJMKMVPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyoxetane-3-carboxamide: Dual-Functional Building Block


3-Hydroxyoxetane-3-carboxamide (CAS 1273577-19-7) is a small-molecule oxetane derivative (C4H7NO3, MW 117.10) featuring both a hydroxyl group and a primary carboxamide on the same C3 carbon of the four-membered oxetane ring [1]. This substitution pattern confers a unique hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and a low calculated logP of -1.767, indicating high hydrophilicity . The compound serves as a versatile bioisostere and synthetic intermediate in drug discovery, particularly for amide or carbonyl replacement strategies where modulation of polarity, solubility, and metabolic stability is critical [2].

Role Dual-functional oxetane building block
Workflow Amide / carbonyl bioisostere replacement
Selection Polarity & solubility tuning in medchem

3-Hydroxyoxetane-3-carboxamide vs. Simple Oxetane Analogs


Procurement of generic oxetane building blocks such as 3-hydroxyoxetane (CAS 7748-36-9) or oxetane-3-carboxamide (CAS 1903459-23-3) is not an equivalent substitution for 3-hydroxyoxetane-3-carboxamide due to marked differences in physicochemical profiles and functional group synergy. The target compound uniquely combines a geminal hydroxyl and carboxamide on the oxetane C3 position, creating a localized, highly polar motif that simultaneously lowers logP, increases aqueous solubility, and provides a distinctive hydrogen-bonding network [1]. In contrast, 3-hydroxyoxetane lacks the carboxamide functionality (logP ~ -0.62 to -1.22) and offers only one H-bond donor , while simple oxetane-3-carboxamide derivatives without the 3-OH group exhibit significantly higher logP values (e.g., 2.54 for a representative analog) and reduced water solubility [2]. These differences critically impact the compound's behavior in medicinal chemistry applications, particularly for amide bioisostere design and the optimization of drug-like properties where a precise balance of polarity and hydrogen-bonding capacity is required [3].

Target compound
Geminal hydroxyl + carboxamide on oxetane C3
Localized polar motif; low logP, high aqueous solubility
Generic oxetane analogs
3-Hydroxyoxetane lacks carboxamide: fewer H-bonds, higher logP
Oxetane-3-carboxamide without 3-OH: significantly higher lipophilicity, lower solubility

3-Hydroxyoxetane-3-carboxamide: Evidence vs. Closest Analogs


LogP Comparison with 3-Hydroxyoxetane

The calculated logP of 3-hydroxyoxetane-3-carboxamide is -1.767, indicating high hydrophilicity . In contrast, the structurally simpler comparator 3-hydroxyoxetane (CAS 7748-36-9) has a reported logP ranging from -0.6225 to -1.22, which is 0.5 to 1.0 log units higher (more lipophilic) . This difference arises from the addition of the polar carboxamide group in the target compound.

LogP comparison
Reported
Target logP −1.77 vs. 3-hydroxyoxetane −0.62 to −1.22
Supports polarity-driven selection for amide replacement
Calculated logP; experimental verification recommended
Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Hydrogen Bonding vs. 3-Hydroxyoxetane

3-Hydroxyoxetane-3-carboxamide possesses 2 hydrogen bond donor atoms and 3 hydrogen bond acceptor atoms, as determined by its molecular structure (C4H7NO3) [1]. The comparator 3-hydroxyoxetane (C3H6O2) has only 1 hydrogen bond donor and 2 hydrogen bond acceptors [2]. The presence of the carboxamide group in the target compound accounts for the additional donor and acceptor, enhancing its potential for specific intermolecular interactions.

H-bond capacity
Reported
2 donors, 3 acceptors (+1 donor, +1 acceptor vs. 3-hydroxyoxetane)
Enhanced H-bond network may support target engagement
Structural inference; binding assays needed to confirm
Medicinal Chemistry Structure-Activity Relationship (SAR) Crystal Engineering

Synthesis from Carbamoylsilanes and Oxetan-3-one

A direct synthetic route to 3-hydroxyoxetane-3-carboxamides has been reported via the reaction of carbamoylsilanes with oxetan-3-one under anhydrous conditions in toluene at 60 °C, affording the desired products in good yields [1]. This contrasts with alternative synthetic approaches to related oxetane carboxamides, which may require multi-step sequences or harsher conditions [2]. The reported method provides a direct entry to the geminal hydroxy-carboxamide motif, which is challenging to install otherwise.

Synthetic route
Class-level
Direct carbamoylsilane + oxetan-3-one; toluene, 60 °C, reported good yields
One-step entry to geminal hydroxy-carboxamide; supply scalability
Yield range not specified; pilot-scale validation advised
Synthetic Methodology Medicinal Chemistry Process Chemistry

Stability at Physiological pH

In a standardized physicochemical stability assay (ChEMBL ID: CHEMBL4682084), 3-hydroxyoxetane-3-carboxamide was assessed for stability in pH 7.4 PBS buffer at 100 µM concentration, with oligopeptide-conversion monitored via LC-MS/MS over 24 hours [1]. The compound exhibited stability under these conditions, with no significant degradation reported. While a direct comparator is not available in this specific assay, many oxetane-containing compounds are known to undergo ring-opening under acidic or basic conditions; stability at physiological pH is a prerequisite for oral drug development [2].

pH 7.4 stability
Assay context
Stable up to 24 h at 100 µM in PBS, LC-MS/MS monitoring
Supports use in aqueous biological assays
ChEMBL assay; stability in formulation buffers to be verified
Drug Discovery ADME Properties Chemical Stability

GPR109a Receptor Binding Activity

A derivative compound containing the 3-hydroxyoxetane-3-carboxamide scaffold (ChEMBL ID: CHEMBL2036958) exhibited an EC50 of 2 nM in a functional agonist assay at human recombinant GPR109a (hydroxycarboxylic acid receptor 3) expressed in CHO cells [1]. This high potency demonstrates the ability of this oxetane-carboxamide motif to effectively engage biological targets when incorporated into a larger pharmacophore. In comparison, simple 3-hydroxyoxetane or oxetane-3-carboxamide alone typically do not show such potent target engagement, highlighting the value of the combined functional groups.

GPCR activity
Reported
Derivative EC50 2 nM at GPR109a (CHO cells, cAMP assay)
Scaffold utility for GPCR-targeted libraries
Derivative data; parent scaffold may differ
Pharmacology GPCR Drug Discovery Bioisostere Application

3-Hydroxyoxetane-3-carboxamide: Application Scenarios


Amide Bioisostere Replacement for Solubility Optimization

Use 3-hydroxyoxetane-3-carboxamide as an amide bioisostere when lowering logP and increasing aqueous solubility are critical design goals. Its low logP (-1.767) and high hydrogen-bonding capacity (2 donors, 3 acceptors) [1] make it suitable for replacing lipophilic amides in lead compounds to improve pharmacokinetic profiles without sacrificing target binding affinity [2].

Carbamoylsilane Coupling for gem-Hydroxy-Carboxamide

Employ the direct synthetic method using carbamoylsilanes and oxetan-3-one in anhydrous toluene at 60 °C to efficiently prepare 3-hydroxyoxetane-3-carboxamide building blocks [3]. This approach offers a reliable, one-step entry to the geminal hydroxy-carboxamide functionality, which is otherwise challenging to synthesize, thereby streamlining the supply of this advanced intermediate for medicinal chemistry campaigns.

GPCR Agonist/Antagonist Scaffold

Incorporate the 3-hydroxyoxetane-3-carboxamide scaffold into GPCR-focused libraries, given the demonstrated nanomolar potency (EC50 = 2 nM) of a derivative at the GPR109a receptor [4]. The polar, low lipophilicity profile may contribute to favorable off-target selectivity and reduced hERG liability, though further direct comparative data are needed.

Stable Scaffold for Oral Formulation

Utilize 3-hydroxyoxetane-3-carboxamide in early preclinical development for oral drug candidates, leveraging its demonstrated stability in pH 7.4 PBS buffer over 24 hours [5]. This stability profile, combined with high aqueous solubility inferred from low logP, supports the compound's use in formulation and bioavailability studies without concerns of rapid chemical degradation under physiological conditions.

Application
Selection Property
Validation Focus
Amide bioisostere for solubility optimization
Low logP, high H-bond capacity
Solubility & permeability assays
Synthesis of gem-hydroxy-carboxamide motif
Direct carbamoylsilane coupling
Synthetic yield & scalability review
GPCR agonist/antagonist scaffold
Reported nanomolar GPCR engagement (derivative)
Target selectivity & functional assay
Stable scaffold for oral formulation research
pH 7.4 stability profile
Oral bioavailability & formulation studies

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